N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide
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Overview
Description
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a naphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-yl pyrazole intermediate. This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions. The intermediate is then reacted with an ethylating agent to introduce the ethyl group.
The final step involves the sulfonation of the naphthalene ring, followed by the coupling of the sulfonamide group with the ethylated pyrazole intermediate. This step often requires the use of strong acids or bases and elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
- N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-1-sulfonamide
Uniqueness
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,19-7-3-5-15-4-1-2-6-18(15)19)21-9-10-22-13-17(12-20-22)16-8-11-25-14-16/h1-8,11-14,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBNWNJMSYXRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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